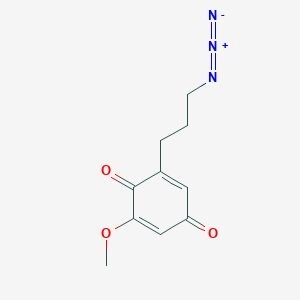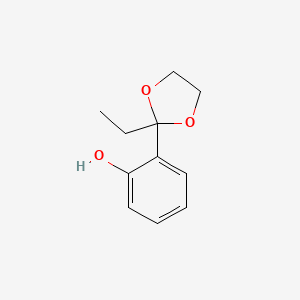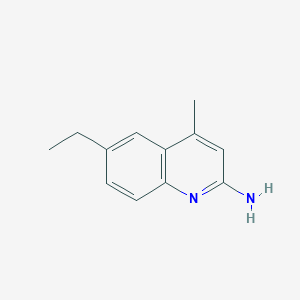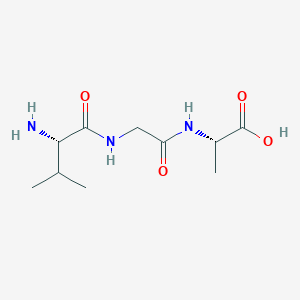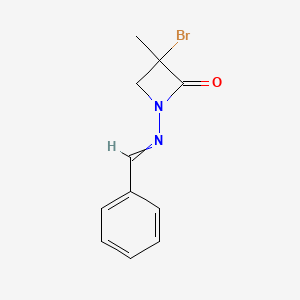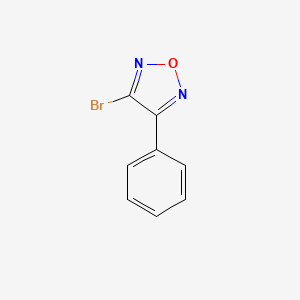
3-Bromo-4-phenyl-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-phenyl-1,2,5-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amidoximes: One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production methods for 3-Bromo-4-phenyl-1,2,5-oxadiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-phenyl-1,2,5-oxadiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: 3-Bromo-4-phenyl-1,2,5-oxadiazole is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Bromo-4-phenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and reactivity.
1,3,4-Oxadiazole: Known for its stability and use in medicinal chemistry.
1,2,3-Oxadiazole: Less common due to its instability.
Uniqueness: 3-Bromo-4-phenyl-1,2,5-oxadiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .
Properties
CAS No. |
92408-33-8 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-4-phenyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
DVQICGCVQMETNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


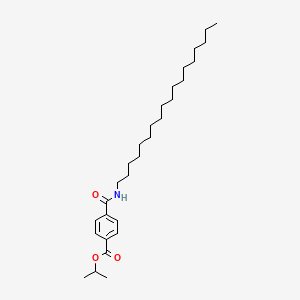
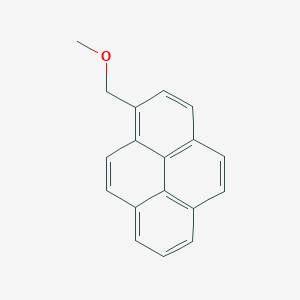
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
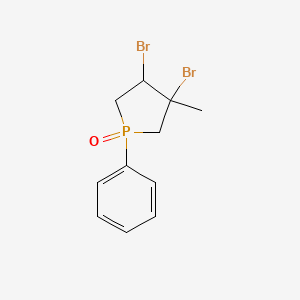

![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
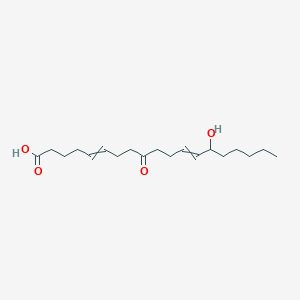
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
